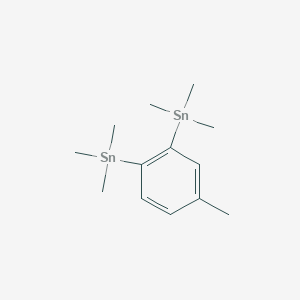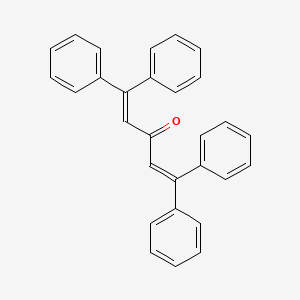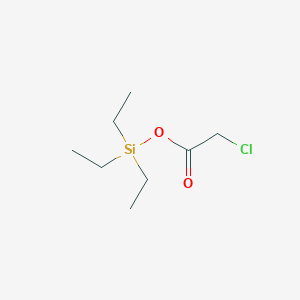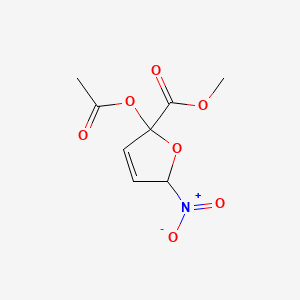![molecular formula C12H9NO3 B14710441 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione CAS No. 23428-84-4](/img/structure/B14710441.png)
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is a complex organic compound that belongs to the class of pyrroloisoquinolinediones This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione can be achieved through several methods. One common approach involves the cyclization of 1-(2-carboxybenzoyl)pyrroles. This method is generally preferred due to its efficiency and yield . Another method involves the reaction of pyrrolylmagnesium bromide with dimethylmaleic anhydride, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents under Brønsted acid catalysis.
Major Products
The major products formed from these reactions include isoquinoline-1,3,4-trione, 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one, and various halogenated derivatives .
Applications De Recherche Scientifique
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target topoisomerase I makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-b]isoquinoline-5,10-dione: Shares a similar core structure but lacks the hydroxy group at the 10th position.
Indolizine-5,8-dione: Another related compound with a different ring fusion pattern.
Uniqueness
10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Numéro CAS |
23428-84-4 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
10-hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione |
InChI |
InChI=1S/C12H9NO3/c14-9-5-6-13-10(9)11(15)7-3-1-2-4-8(7)12(13)16/h1-4,15H,5-6H2 |
Clé InChI |
VDJVKHCMACULQP-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C3=CC=CC=C3C2=O)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)

![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)








